molecular formula C7H12O2 B3262366 2-(Methoxymethyl)cyclopentanone CAS No. 35457-02-4

2-(Methoxymethyl)cyclopentanone

Cat. No.: B3262366
CAS No.: 35457-02-4
M. Wt: 128.17 g/mol
InChI Key: FKCLMQUCTCXGAI-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)cyclopentanone is an organic compound with the molecular formula C7H12O2. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a cyclopentanone ring substituted with a methoxymethyl group at the second position .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxymethyl)cyclopentanone can be synthesized through several methods. One common method involves the reaction of adipic ester with an alkoxide in the presence of an inert solvent. This reaction produces a salt of cyclopentanone-2-carboxylic ester, which is then alkylated without isolation. The resulting 2-alkyl-cyclopentanone-2-carboxylic ester is hydrolyzed and decarboxylated by treatment with an acid and heating .

Industrial Production Methods

Industrial production of this compound often involves the selective conversion of furfural to cyclopentanone or cyclopentanol using catalysts such as Cu–Co prepared by co-precipitation or oxalate sol–gel methods . Another method includes the use of bimetallic catalysts with Pt as the base metal supported on carbon, achieving high yields under specific conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(Methoxymethyl)cyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals, fragrances, and other industrial products

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog without the methoxymethyl group.

    2-Methylcyclopentanone: Similar structure but with a methyl group instead of methoxymethyl.

    Cyclopentanol: The alcohol derivative of cyclopentanone.

Uniqueness

2-(Methoxymethyl)cyclopentanone is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence its solubility, boiling point, and reactivity in various chemical reactions .

Properties

IUPAC Name

2-(methoxymethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-5-6-3-2-4-7(6)8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCLMQUCTCXGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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